N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 3-methoxy-1-methyl-1H-pyrazol-4-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole core structure but differs in functional groups.
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1856031-68-9 |
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Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5O/c1-4-16-6-5-9(13-16)7-12-10-8-15(2)14-11(10)17-3/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
FXDUXPMBUOVRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
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